molecular formula C11H12N2O2 B1352470 Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-40-5

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1352470
CAS RN: 67625-40-5
M. Wt: 204.22 g/mol
InChI Key: PUVNOZGJIVZLJH-UHFFFAOYSA-N
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Description

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate consists of a fused bicyclic system with a pyridine ring attached to an imidazole ring . The ethyl ester group is attached to the carboxylate position on the imidazole ring .

Scientific Research Applications

Field: Organic Chemistry

  • Application : Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It’s used in the synthesis of various chemical compounds .
  • Method of Application : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
  • Results : This method has been used to synthesize a series of imidazo[1,2-a]pyridines in good to excellent yields .

Field: Medicinal Chemistry

  • Application : This compound has been used in the synthesis of novel imidazo[1,2-a]pyridine carbohydrazide derivatives . These derivatives have been evaluated for their cytotoxic activity .
  • Method of Application : The target compounds were designed in two series: aryl hydrazone derivatives that were devoid of triazole moiety and aryl triazole bearing group . The synthesis of these compounds typically involves a series of chemical reactions, including condensation, substitution, and cyclization .
  • Results : The compound 7d bearing 4-bromophenyl pendant from aryl hydrazone series exhibited the highest cytotoxic potential with IC50 values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively . It was not toxic towards non-cancer cells up to the concentration of 100 µM .

Field: Tuberculosis Research

  • Application : Imidazo[1,2-a]pyridine derivatives have shown potential in the treatment of tuberculosis .
  • Method of Application : The acute TB mouse model was used for the study . BALB/c mice infected with Mtb H37Rv were treated with varying doses of the imidazo[1,2-a]pyridine derivative .
  • Results : There was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the derivative, respectively, after 4 weeks of treatment .

Field: Chemical Research

  • Application : Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It’s used in the synthesis of various chemical compounds .
  • Method of Application : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
  • Results : This method has been used to synthesize a series of imidazo[1,2-a]pyridines in good to excellent yields .

Field: Pharmaceutical Research

  • Application : Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate has been used in the synthesis of novel imidazo[1,2-a]pyridine carbohydrazide derivatives . These derivatives have been evaluated for their cytotoxic activity .
  • Method of Application : The target compounds were designed in two series: aryl hydrazone derivatives that were devoid of triazole moiety and aryl triazole bearing group . The synthesis of these compounds typically involves a series of chemical reactions, including condensation, substitution, and cyclization .
  • Results : The compound 7d bearing 4-bromophenyl pendant from aryl hydrazone series exhibited the highest cytotoxic potential with IC50 values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively . It was not toxic towards non-cancer cells up to the concentration of 100 µM .

Field: Tuberculosis Research

  • Application : Imidazo[1,2-a]pyridine derivatives have shown potential in the treatment of tuberculosis .
  • Method of Application : The acute TB mouse model was used for the study . BALB/c mice infected with Mtb H37Rv were treated with varying doses of the imidazo[1,2-a]pyridine derivative .
  • Results : There was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the derivative, respectively, after 4 weeks of treatment .

properties

IUPAC Name

ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-4-5-8(2)10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVNOZGJIVZLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413927
Record name Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

67625-40-5
Record name Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

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